lithium;tri(propan-2-yl)-prop-1-ynylsilane
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Overview
Description
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to a prop-1-ynyl group and three propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tri(propan-2-yl)-prop-1-ynylsilane typically involves the reaction of lithium acetylide with tri(propan-2-yl)silyl chloride. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction is usually performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;tri(propan-2-yl)-prop-1-ynylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the electrophile used.
Scientific Research Applications
Lithium;tri(propan-2-yl)-prop-1-ynylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of lithium;tri(propan-2-yl)-prop-1-ynylsilane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
- Lithium;tri(propan-2-yl)-propoxysilane
- Lithium;ethynyl-tri(propan-2-yl)silane
Uniqueness
Lithium;tri(propan-2-yl)-prop-1-ynylsilane is unique due to its prop-1-ynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other organosilicon compounds.
Properties
CAS No. |
82192-58-3 |
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Molecular Formula |
C12H23LiSi |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
lithium;tri(propan-2-yl)-prop-1-ynylsilane |
InChI |
InChI=1S/C12H23Si.Li/c1-8-9-13(10(2)3,11(4)5)12(6)7;/h10-12H,1H2,2-7H3;/q-1;+1 |
InChI Key |
ZAPAQDNBGDMQNS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[Si](C#C[CH2-])(C(C)C)C(C)C |
Origin of Product |
United States |
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